N-Benzo[1,3]dioxol-5-ylmethyl-2-(5-chloro-2-methoxy-benzenesulfonylamino)-propionamide
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Overview
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(5-chloro-2-methoxybenzenesulfonamido)propanamide is a complex organic compound that features a benzodioxole ring and a chloromethoxybenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-chloro-2-methoxybenzenesulfonamido)propanamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes under specific conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base.
Coupling Reactions: The final step involves coupling the benzodioxole derivative with the sulfonamide intermediate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-chloro-2-methoxybenzenesulfonamido)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or ethers.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-chloro-2-methoxybenzenesulfonamido)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used in studies involving enzyme inhibition and protein binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-chloro-2-methoxybenzenesulfonamido)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a benzodioxole ring, used in the synthesis of various bioactive molecules.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another compound with a benzodioxole ring, known for its psychoactive properties.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-chloro-2-methoxybenzenesulfonamido)propanamide is unique due to its combination of a benzodioxole ring and a chloromethoxybenzenesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H19ClN2O6S |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-chloro-2-methoxyphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C18H19ClN2O6S/c1-11(21-28(23,24)17-8-13(19)4-6-15(17)25-2)18(22)20-9-12-3-5-14-16(7-12)27-10-26-14/h3-8,11,21H,9-10H2,1-2H3,(H,20,22) |
InChI Key |
UCPZXCUMANALPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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